molecular formula C15H16N2O2 B5056490 3-propoxy-N-(pyridin-3-yl)benzamide

3-propoxy-N-(pyridin-3-yl)benzamide

Cat. No.: B5056490
M. Wt: 256.30 g/mol
InChI Key: CKMRFLFXSRXSRM-UHFFFAOYSA-N
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Description

3-Propoxy-N-(pyridin-3-yl)benzamide is a benzamide derivative featuring a pyridine ring at the N-position and a propoxy group at the 3-position of the benzamide core. Benzamide-pyridine hybrids are frequently explored in medicinal chemistry due to their versatility in targeting enzymes (e.g., kinases, HDACs) and receptors.

Properties

IUPAC Name

3-propoxy-N-pyridin-3-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-2-9-19-14-7-3-5-12(10-14)15(18)17-13-6-4-8-16-11-13/h3-8,10-11H,2,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKMRFLFXSRXSRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-propoxy-N-(pyridin-3-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3-aminopyridine and 3-propoxybenzoic acid.

    Amide Bond Formation: The carboxylic acid group of 3-propoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 3-aminopyridine to form the amide bond, yielding 3-propoxy-N-(pyridin-3-yl)benzamide.

Industrial Production Methods

While specific industrial production methods for 3-propoxy-N-(pyridin-3-yl)benzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-propoxy-N-(pyridin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

3-propoxy-N-(pyridin-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-propoxy-N-(pyridin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in anticancer research, it may inhibit specific enzymes involved in cell proliferation, leading to reduced tumor growth .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

Key analogs and their substituent variations are summarized below:

Compound Name Benzamide Substituents Pyridine Position Molecular Weight (g/mol) Notable Features
3-Propoxy-N-(pyridin-3-yl)benzamide 3-propoxy 3-yl 284.3* Lipophilic ether group
4-Methoxy-N-(pyridin-3-yl)benzamide 4-methoxy 3-yl 236.25 Polar methoxy group at para position
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(pyridin-3-yl)benzamide 4-(chloro-trifluoromethyl pyridinyl) 3-yl 377.7 Electron-withdrawing groups enhance stability
Chidamide 4-(acrylamido-methyl) 3-yl (via linker) 390.4 HDAC inhibitor with fluorophenyl group
N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide (B2) Indazole core 3-yl 438.5* CDK7 inhibitor (IC₅₀ = 4 nM)

*Calculated based on molecular formula.

Key Observations:
  • Substituent Position : The 3-propoxy group in the target compound may confer distinct electronic and steric effects compared to para-substituted analogs (e.g., 4-methoxy in ).
  • Bioactivity : Pyridine-linked benzamides often target epigenetic regulators (e.g., HDACs ) or kinases (e.g., CDK7 ).

Physicochemical Properties

  • Molecular Weight : The target compound (284.3 g/mol) falls within the acceptable range for drug-likeness (≤500 g/mol), similar to 4-methoxy-N-(pyridin-3-yl)benzamide (236.25 g/mol) .
  • Solubility : Propoxy’s lipophilicity may reduce aqueous solubility compared to polar analogs like 4-methoxy derivatives.
  • Stability : Electron-withdrawing groups (e.g., trifluoromethyl in ) enhance metabolic stability, whereas propoxy’s ether linkage may confer moderate oxidative stability.

Epigenetic Modulation

Chidamide (N-(2-amino-5-fluorophenyl)-4-(N-((E)-3-(pyridin-3-yl)acrylamido)methyl)benzamide) is a histone deacetylase (HDAC) inhibitor approved for T-cell lymphoma . Its pyridine-acrylamide linker is critical for binding. The target compound’s propoxy group may alter HDAC affinity, warranting enzymatic assays.

Kinase Inhibition

Compound B2 (N-(5-(Pyridin-3-yl)-1H-indazol-3-yl)benzamide) inhibits CDK7 with high selectivity (IC₅₀ = 4 nM), demonstrating efficacy in polycystic kidney disease models . The propoxy analog could modulate kinase selectivity via steric effects.

Neuroactive Potential

GABA-A receptor ligands like 4-chloro-N-[2-(2-thienyl)imidazo[1,2-a]pyridin-3-yl]benzamide suggest benzamide-pyridine hybrids may target neurological pathways. The propoxy group’s lipophilicity could enhance CNS penetration.

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